4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95%
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Overview
Description
4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% (4-CMPN) is a nitrophenol compound used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 110-112°C and a density of 1.5 g/cm3. The compound is soluble in most organic solvents, such as ethanol, methanol, and dimethyl sulfoxide. 4-CMPN is a versatile compound that has been used in a variety of scientific research applications, including as an inhibitor of protein kinases and as a ligand for metal-organic frameworks.
Scientific Research Applications
4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of protein kinases, such as the c-Abl tyrosine kinase, and as a ligand for metal-organic frameworks. It has also been used as an antioxidant in organic synthesis and as a reagent in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% is dependent on its application. As an inhibitor of protein kinases, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% binds to the active site of the enzyme, blocking its activity. As a ligand for metal-organic frameworks, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% binds to the metal ions in the framework, forming a complex. As an antioxidant, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% helps to scavenge free radicals, preventing them from causing oxidative damage to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% are dependent on its application. As an inhibitor of protein kinases, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% can reduce the activity of the target enzyme, leading to changes in cell signaling pathways. As a ligand for metal-organic frameworks, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% can form complexes with the metal ions, leading to changes in the structure and properties of the framework. As an antioxidant, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% can scavenge free radicals, preventing them from causing oxidative damage to other molecules.
Advantages and Limitations for Lab Experiments
The use of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% in lab experiments has several advantages. It is a relatively inexpensive compound, and is readily available from commercial suppliers. It is also a relatively stable compound, and is soluble in most organic solvents, making it easy to work with in the lab. The main limitation of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% is that it is a relatively weak inhibitor of protein kinases, so it may not be suitable for use in experiments where a stronger inhibitor is required.
Future Directions
The use of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% in scientific research applications is likely to continue to grow in the future. Further research is needed to explore its potential as a ligand for metal-organic frameworks, and its ability to act as an antioxidant in organic synthesis. Additionally, research is needed to explore the potential of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% as an inhibitor of other protein kinases, and to develop more potent inhibitors. Finally, further research is needed to explore the potential of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% as a therapeutic agent, as it has shown promise as an anti-cancer agent in animal models.
Synthesis Methods
4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% can be synthesized through the reaction of 3-chloro-2-methylphenol with nitric acid in the presence of sulfuric acid. The reaction is carried out at a temperature of 80-90°C for 2-3 hours. The reaction produces a yellow-orange solution, which is then filtered and concentrated to yield a white crystalline solid. The solid is then washed with water and dried to yield the desired product.
properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-10(3-2-4-11(8)14)9-5-6-13(16)12(7-9)15(17)18/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQZQAXEIOIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686275 |
Source
|
Record name | 3'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-methylphenyl)-2-nitrophenol | |
CAS RN |
1261923-69-6 |
Source
|
Record name | 3'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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